4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one
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Overview
Description
4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one is a complex organic compound that belongs to the class of piperidinecarboxylic acids This compound is characterized by its unique structure, which includes a pyrrolidin-2-one ring, a piperidine ring, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidin-2-one ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the formation of the piperidine ring, which can be synthesized through various methods such as reductive amination or cyclization of appropriate precursors.
Attachment of the pyrimidinyl group: The pyrimidinyl group can be introduced through nucleophilic substitution reactions, where the pyrimidinyl moiety is attached to the piperidine ring.
Final coupling: The final step involves the coupling of the pyrrolidin-2-one ring with the piperidine ring, which can be achieved through various coupling reactions such as amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used in various chemical reactions to study reaction mechanisms and kinetics.
Medicine: The compound may have potential therapeutic applications, such as being used as a lead compound for the development of new drugs.
Industry: The compound can be used in various industrial applications, such as the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Uniqueness
4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties and activities that are not observed in similar compounds, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-[4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-14-21-7-2-18(22-14)28-17-3-8-23(9-4-17)20(26)15-12-19(25)24(13-15)16-5-10-27-11-6-16/h2,7,15-17H,3-6,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPKSSDXABDIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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